Chemical Architecture, Pharmacodynamics, and Analytical Methodologies of the UR-144 N-(5-chloropentyl) Analog
Chemical Architecture, Pharmacodynamics, and Analytical Methodologies of the UR-144 N-(5-chloropentyl) Analog
Introduction & Strategic Context
The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic toxicologists and drug development professionals. The UR-144 N-(5-chloropentyl) analog, systematically known as 5-Chloro-UR-144 or 5Cl-UR-144 , represents a critical structural pivot in SCRA design[1]. Originally, compounds like UR-144 were developed to probe the peripheral CB2 receptor for therapeutic applications without triggering central nervous system (CNS) psychoactivity[2]. However, clandestine chemistry adapted these scaffolds by introducing bioisosteric halogen substitutions to weaponize their binding profiles.
This technical guide deconstructs the structural-activity relationships (SAR), receptor pharmacodynamics, and self-validating analytical protocols required to accurately isolate and characterize 5-Chloro-UR-144.
Structural Activity Relationship (SAR) & Physicochemical Data
5-Chloro-UR-144 consists of an indole core linked via a methanone bridge to a tetramethylcyclopropyl head group, with a 5-chloropentyl chain extending from the indole nitrogen[3].
The Causality of Halogenation:
The bulky, non-aromatic tetramethylcyclopropyl group inherently drives selectivity toward the CB2 receptor[4]. In the parent compound (UR-144), this results in a relatively low affinity for the psychoactive CB1 receptor (Ki ≈ 150 nM)[3]. To circumvent this and restore potent CNS activity, chemists substituted the terminal hydrogen of the pentyl tail with a highly electronegative chlorine atom[2]. This terminal halogenation increases the molecule's lipophilicity and alters its interaction with the hydrophobic binding pocket of the CB1 receptor, effectively overriding the CB2-bias of the head group and converting the molecule into a highly potent, non-selective full agonist[4][5].
Quantitative Physicochemical Profile
To facilitate rapid reference for analytical and synthetic workflows, the core quantitative data for 5-Chloro-UR-144 is summarized below[1][3]:
| Property | Value | Clinical / Analytical Significance |
| IUPAC Name | methanone | Defines the exact regioisomeric configuration. |
| CAS Number | 1445577-42-3 | Primary identifier for reference standard procurement. |
| Molecular Formula | C | Utilized for exact mass calculation in HRMS. |
| Molecular Weight | 345.9 g/mol | Determines nominal mass for low-resolution MS. |
| Monoisotopic Mass | 345.1859 Da | Critical for Time-of-Flight (TOF) MS identification. |
| UV Maxima (λ | 218, 246, 304 nm | Defines diode-array detection (DAD) parameters in HPLC. |
Pharmacodynamics & Receptor Signaling
Like its fluorinated analog XLR-11, 5-Chloro-UR-144 exerts its effects by hijacking the endogenous cannabinoid system[6]. Upon crossing the blood-brain barrier, it binds with nanomolar affinity to the CB1 G-protein coupled receptor (GPCR)[5].
The binding event triggers a conformational change that activates the inhibitory G-protein complex (Gi/o). The α-subunit of Gi/o directly inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP)[6]. Concurrently, the βγ-subunit complex modulates critical ion channels—specifically, it inhibits presynaptic N- and Q-type voltage-gated calcium (Ca^2+^) channels and activates G protein-gated inwardly rectifying potassium (GIRK) channels[6]. This hyperpolarizes the neuron, arresting neurotransmitter release and inducing the profound physiological effects associated with SCRA toxicity.
Fig 1: CB1/CB2 GPCR signaling pathway activated by 5-Chloro-UR-144.
Self-Validating Analytical Protocols: GC-MS Methodology
Accurate forensic identification of 5-Chloro-UR-144 requires an understanding of its thermal lability. The tetramethylcyclopropyl group is highly sensitive to heat[5]. When exposed to the high temperatures of a Gas Chromatography (GC) injection port, a fraction of the sample undergoes an electrocyclic ring-opening rearrangement[7].
The Self-Validating Principle: A robust protocol utilizes this degradation not as a flaw, but as an internal diagnostic tool. By intentionally setting the injector to 280°C, the analyst forces a predictable thermal bifurcation. The resulting chromatogram must show two distinct peaks with nearly identical mass spectra: a major peak (intact 5Cl-UR-144) and a minor peak (the ring-opened artifact)[7]. If the minor peak is absent, it indicates that the injector temperature is too low, or the heat transfer within the liner is compromised, thereby validating the system's operational integrity on every run.
Step-by-Step GC-MS Protocol
Based on [7]:
-
Sample Preparation: Dilute the analyte to
4 mg/mL in Chloroform (CHCl3~).-
Causality: CHCl
3is selected over polar solvents like methanol to ensure complete dissolution of the highly lipophilic SCRA and to prevent transesterification artifacts common in other synthetic cannabinoid classes.
-
-
Instrument Configuration: Agilent Gas Chromatograph operated in split mode (Split Ratio = 20:1) with a Mass Spectrometry (MS) detector.
-
Column Selection: DB-1 MS (30m x 0.25mm x 0.25 µm). Carrier Gas: Helium at 1 mL/min.
-
Thermal Parameters:
-
Injector Port: 280°C (Critical for inducing the diagnostic thermal artifact).
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
-
Oven Program:
-
Initial: 100°C (Hold 1.0 min).
-
Ramp: 12°C/min to 300°C.
-
Final: 300°C (Hold 9.0 min).
-
-
Data Acquisition: Mass scan range 30-550 amu (EI mode).
-
Analytical Observation: The Total Ion Chromatogram (TIC) will yield the intact 5-Cl-UR-144 peak at ~17.728 min and the thermal rearrangement peak at ~17.924 min[7].
Fig 2: Self-validating GC-MS workflow showing thermal degradation artifact generation.
Metabolic Profiling
In vivo, 5-Chloro-UR-144 undergoes rapid hepatic biotransformation. The primary metabolic pathways include N-dealkylation of the 5-chloropentyl side chain and hydroxylation of the tetramethylcyclopropyl ring[5]. These Phase I metabolites are subsequently conjugated via glucuronidation (Phase II) to facilitate renal excretion. Notably, the ring-opened thermal degradants formed during smoking also retain nanomolar affinity and act as full agonists at the CB1 receptor, meaning the pyrolysis products themselves contribute heavily to the compound's overall toxicity profile[5].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 90464183, UR-144 N-(5-chloropentyl) analog". PubChem.[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "5-Chloro-UR-144 Monograph". SWGDRUG Mass Spectrometry Database.[Link]
-
Office of Justice Programs (OJP). "Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview". National Institute of Justice.[Link]
-
Banister, S. D., et al. "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135". ACS Chemical Neuroscience.[Link]
-
United Nations Office on Drugs and Crime (UNODC). "The challenge of New Psychoactive Substances - A technical update 2024". Global SMART Programme.[Link]
-
Patel, P. R., et al. "Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation". Pharmacology Research & Perspectives (PMC).[Link]
Sources
- 1. UR-144 N-(5-chloropentyl) analog | C21H28ClNO | CID 90464183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. unodc.org [unodc.org]
- 5. ojp.gov [ojp.gov]
- 6. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
